molecular formula C17H13N3OS B2583840 4-cyano-N-(2-((2-cyanoethyl)thio)phenyl)benzamide CAS No. 477497-72-6

4-cyano-N-(2-((2-cyanoethyl)thio)phenyl)benzamide

Cat. No. B2583840
CAS RN: 477497-72-6
M. Wt: 307.37
InChI Key: WSKLZTNPMVHWKI-UHFFFAOYSA-N
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Description

4-cyano-N-(2-((2-cyanoethyl)thio)phenyl)benzamide, also known as CTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CTB is a benzamide derivative that is used as a fluorescent probe for the detection of thiol-containing biomolecules in living cells.

Scientific Research Applications

Heterocyclic Compound Synthesis

One significant application of compounds related to 4-cyano-N-(2-((2-cyanoethyl)thio)phenyl)benzamide is in the synthesis of heterocyclic compounds. Research has demonstrated the utility of related chemical frameworks in generating a variety of heterocyclic derivatives. For instance, thiophenylhydrazonoacetates have been utilized in heterocyclic synthesis to create a range of derivatives, including pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, showcasing the versatility of these compounds in organic synthesis and potential drug development (Mohareb et al., 2004).

Cyanide Detection

Another application of chemically similar compounds is in the detection of cyanide, an environmentally and biologically significant analyte. Chromogenic oxazines have been designed for the colorimetric detection of cyanide. These compounds undergo structural transformations in the presence of cyanide, leading to a visible color change, enabling the convenient determination of cyanide in aqueous environments. This method's selectivity and sensitivity highlight the potential of these compounds in environmental monitoring and safety applications (Tomasulo et al., 2006).

Chemoselective N-benzoylation

In synthetic chemistry, the chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates represents another research application. This process produces N-(2-hydroxyphenyl)benzamides, compounds of biological interest, via a mechanism that involves the formation of thiourea followed by elimination. Such reactions underscore the importance of these compounds in synthesizing biologically active molecules and their potential pharmaceutical applications (Singh et al., 2017).

Heterocyclic Skeleton Synthesis

The reaction of related cyanophenyl compounds with thioamides to synthesize heterocyclic skeletons, such as 3,1-benzothiazine, 1,3,5-benzotriazocine, and quinazoline, has been explored. These reactions reveal the potential of such compounds in creating complex heterocyclic structures, which are crucial in developing new pharmaceuticals and materials (Fathalla & Pazdera, 2002).

properties

IUPAC Name

4-cyano-N-[2-(2-cyanoethylsulfanyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3OS/c18-10-3-11-22-16-5-2-1-4-15(16)20-17(21)14-8-6-13(12-19)7-9-14/h1-2,4-9H,3,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKLZTNPMVHWKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)C#N)SCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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